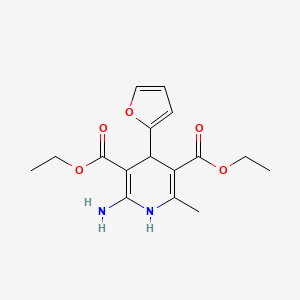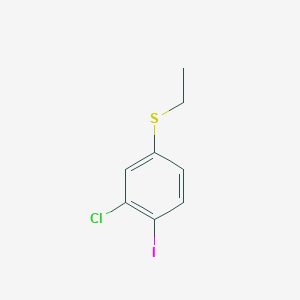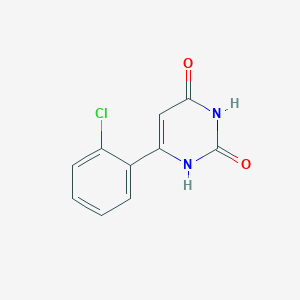
6-Phenylpyrazin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Phenylpyrazin-2(1H)-one is a heterocyclic compound that features a pyrazole ring substituted with a phenyl group. This compound is of significant interest due to its diverse applications in medicinal chemistry, agrochemicals, and material science. The presence of the phenyl group enhances its chemical reactivity and biological activity, making it a valuable scaffold in drug design and other scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-Phenylpyrazin-2(1H)-one typically involves the cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds. One common method is the reaction of phenylhydrazine with ethyl acetoacetate under acidic conditions to form the pyrazole ring. The reaction is usually carried out in ethanol with a catalytic amount of acetic acid, followed by purification through recrystallization .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and reduce the need for extensive purification steps .
Analyse Des Réactions Chimiques
Types of Reactions: 6-Phenylpyrazin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding pyrazole oxides.
Reduction: Reduction reactions using agents like sodium borohydride can convert this compound to its corresponding hydrazine derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products:
Oxidation: Pyrazole oxides.
Reduction: Hydrazine derivatives.
Substitution: Nitro- and halogen-substituted phenylpyrazoles.
Applications De Recherche Scientifique
6-Phenylpyrazin-2(1H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anti-inflammatory and anticancer properties. It serves as a lead compound in the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and as a precursor in the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of 6-Phenylpyrazin-2(1H)-one involves its interaction with various molecular targets. In medicinal chemistry, it is known to inhibit specific enzymes and receptors, leading to its therapeutic effects. For instance, it can inhibit cyclooxygenase enzymes, reducing inflammation. Additionally, it may interact with DNA and proteins, leading to its anticancer properties .
Comparaison Avec Des Composés Similaires
1-Phenylpyrazole: Similar in structure but lacks the hydroxyl group, leading to different reactivity and biological activity.
2-Phenylpyrazine: Contains a pyrazine ring instead of a pyrazole ring, resulting in distinct chemical properties.
3-Methyl-1-phenyl-2-pyrazoline-5-one: Another pyrazole derivative with different substituents affecting its chemical behavior.
Uniqueness: 6-Phenylpyrazin-2(1H)-one is unique due to the presence of both the phenyl and hydroxyl groups, which enhance its reactivity and biological activity. This combination makes it a versatile compound in various fields of research and industry .
Propriétés
Formule moléculaire |
C10H8N2O |
|---|---|
Poids moléculaire |
172.18 g/mol |
Nom IUPAC |
6-phenyl-1H-pyrazin-2-one |
InChI |
InChI=1S/C10H8N2O/c13-10-7-11-6-9(12-10)8-4-2-1-3-5-8/h1-7H,(H,12,13) |
Clé InChI |
PNSPIJRIKXAGSE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CN=CC(=O)N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-[(2-Ethoxy-3,4-dioxocyclobut-1-en-1-yl)amino]benzonitrile](/img/structure/B8709092.png)





![5-(2-Chloroethoxy)benzo[b]thiophene](/img/structure/B8709146.png)



